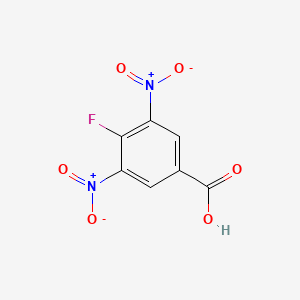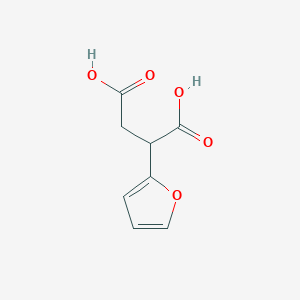![molecular formula C10H8ClN3O2 B1306767 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid CAS No. 81022-34-6](/img/structure/B1306767.png)
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its unique properties and has been extensively studied for its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is a cornerstone in the synthesis of 1,2,3-triazoles and can be performed under various conditions. For instance, the one-pot synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, was achieved using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, followed by oxidation to yield the title compound . Similarly, substituted 1H-1,2,3-triazole-4-carboxylic acids were synthesized through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and nucleophiles .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different substitution patterns that affect the compound's properties. For example, the crystal structures of various triazole derivatives have been reported, showing different dihedral angles between the triazole ring and attached aryl rings, which can influence the compound's reactivity and interactions . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state structure and properties of these compounds .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, 4-carboxy-5-methyl-2-aryl-2H-1,2,3-triazoles can undergo fragmentation upon electron impact, which is a useful property for mass spectral analysis . Additionally, the oxidation of pyrazolines to pyrazoles has been achieved using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent, demonstrating the versatility of triazole derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has been studied, with some compounds showing dual emission in chloroform solvent . The optical properties, such as linear and nonlinear optical susceptibilities and hyperpolarizability, have also been investigated for triazole derivatives, indicating potential applications in optical materials .
Aplicaciones Científicas De Investigación
1. Synthesis Methods and Intermediate Applications
- Research indicates that triazole derivatives like 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are important intermediates in synthesizing various drugs. Liu et al. (2015) describe a method for synthesizing a related triazole compound, showcasing its role as a precursor in drug development Liu, Pei, Xue, Li, & Wu, 2015.
2. Chemical Transformations and Reactions
- Albert and Taguchi (1973) explored the chemical transformations of similar triazole compounds, emphasizing the versatility of these molecules in various chemical reactions Albert & Taguchi, 1973.
3. Structural and Molecular Studies
- Castiñeiras, García-Santos, & Saa (2018) investigated the molecular and supramolecular structures of triazole compounds, providing insights into their potential applications in materials science and molecular engineering Castiñeiras, García-Santos, & Saa, 2018.
4. Thermal Behavior and Stability Analysis
- Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal behavior of triazole derivatives, which is crucial for understanding their stability and decomposition processes in various conditions Sikorska-Iwan & Modzelewska-Banachiewicz, 2005.
5. Applications in Synthesis of Complex Compounds
- Ghattas et al. (2001) described the synthesis of triazole-fused ring systems, demonstrating the role of triazole derivatives in creating complex molecular structures Ghattas, Moustafa, Allah, & Amer, 2001.
Mecanismo De Acción
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Through molecular docking calculations, the binding sites of compounds to active MMP-2 metalloproteinase receptors on cancer cells were identified .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGCQCRPBZDMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


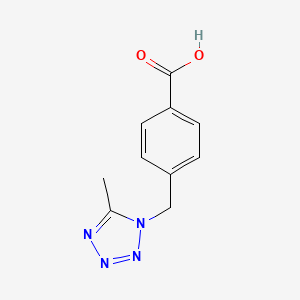
![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)

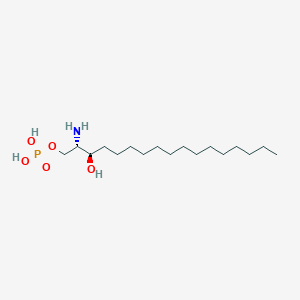
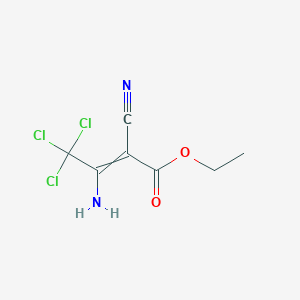



![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
